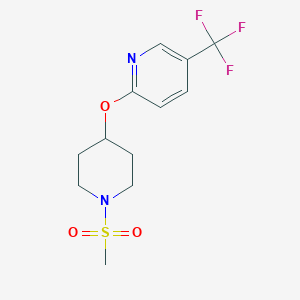

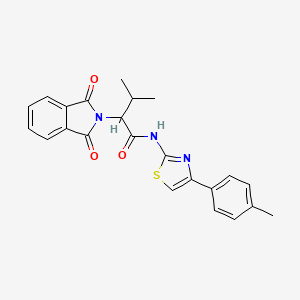

2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound in the search results .

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation is a common method used in the synthesis of these types of compounds .科学的研究の応用

Applications in Organic Synthesis and Catalysis

Cationic Cyclisation Catalysts

Sulfonamides, including compounds related to "2-((1-(Methylsulfonyl)piperidin-4-yl)oxy)-5-(trifluoromethyl)pyridine," serve as novel terminators in cationic cyclisations. These compounds facilitate the efficient formation of polycyclic systems, indicating their potential in complex organic syntheses (Haskins & Knight, 2002).

Metal Complexation for Spin-Crossover Studies

The oxidation of sulfanyl-, sulfinyl-, and sulfonyl-containing compounds leads to iron(II) complexes that exhibit significant spin-crossover phenomena. These complexes, including those with methylsulfonyl groups, demonstrate the subtle interplay between spin-crossover and crystallographic phase changes, underscoring their utility in materials science and magnetic studies (Cook et al., 2015).

Molecular Modeling and Simulation

Corrosion Inhibition Modeling

Piperidine derivatives, which share structural similarities with the compound , have been studied for their corrosion inhibition properties on iron surfaces through quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the interaction mechanisms of such compounds with metal surfaces, highlighting their potential in corrosion prevention applications (Kaya et al., 2016).

Development of Functional Materials

Improved Water Flux in Nanofiltration Membranes

Novel sulfonated aromatic diamine monomers have been utilized to prepare thin-film composite nanofiltration membranes with enhanced water flux capabilities. This research demonstrates the role of sulfonated compounds in improving the hydrophilicity and performance of membranes for dye treatment, suggesting potential applications in water purification technologies (Liu et al., 2012).

Advanced Material Properties

Thermodynamic and Transport Property Studies

The synthesis and characterization of piperidinium ionic liquids, including those with oxygen atom-containing alkyl side chains, indicate significant impacts on thermal stability, viscosity, electrochemical windows, and ion conductivity. These findings are crucial for the development of advanced electrolytes and materials with specific electronic properties (Nokami et al., 2018).

特性

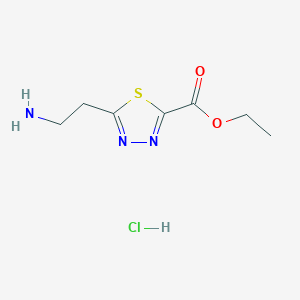

IUPAC Name |

2-(1-methylsulfonylpiperidin-4-yl)oxy-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O3S/c1-21(18,19)17-6-4-10(5-7-17)20-11-3-2-9(8-16-11)12(13,14)15/h2-3,8,10H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCRZNVGKKUWJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[6-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2418420.png)

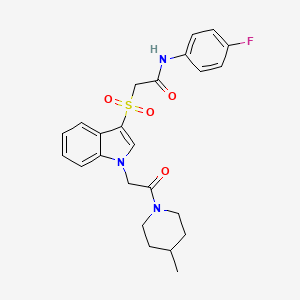

![4-(1-(2-(2,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2418421.png)

![5-(3,5-dimethoxyphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2418426.png)

![Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate](/img/structure/B2418436.png)

![2-Ethyl-5-(morpholino(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2418438.png)